tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tetrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Piperazine Derivative Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the tetrazole intermediate.
Esterification: Finally, the tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate in biological systems involves its interaction with specific molecular targets. The tetrazole ring can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-methyl-2H-tetrazol-5-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethyl-2H-tetrazol-5-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate offers unique steric and electronic properties due to the isopropyl group. This can result in different reactivity and binding characteristics, making it a distinct and valuable compound for research and industrial applications.
Biological Activity
tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate (CAS Number: 1245645-41-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N6O2 with a molecular weight of approximately 296.37 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a tetrazole moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₆O₂ |
Molecular Weight | 296.37 g/mol |
CAS Number | 1245645-41-3 |
Anticonvulsant Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit anticonvulsant properties. For instance, the structural similarity between this compound and other known anticonvulsants suggests that it may also possess similar effects. The tetrazole group is hypothesized to enhance GABAergic activity, which is crucial for seizure control .
Antitumor Activity
The presence of the tetrazole moiety has been linked to significant anticancer activity in various compounds. Research indicates that tetrazole-containing analogs can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin . Further studies are required to elucidate the specific pathways through which this compound exerts its antitumor effects.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, the compound may prevent cancer cell proliferation.
Case Studies
A variety of studies have been conducted to assess the efficacy of related compounds in both in vitro and in vivo settings:
- In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines (e.g., HT-29 and Jurkat cells). Results indicated significant cytotoxicity, with some derivatives achieving IC50 values comparable to established chemotherapy agents .
- In Vivo Studies : Animal models have demonstrated that certain tetrazole derivatives can reduce tumor size and improve survival rates when administered alongside traditional treatments .
Properties
IUPAC Name |
tert-butyl 4-(2-propan-2-yltetrazol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-10(2)19-15-11(14-16-19)17-6-8-18(9-7-17)12(20)21-13(3,4)5/h10H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDJHFHYJEGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.